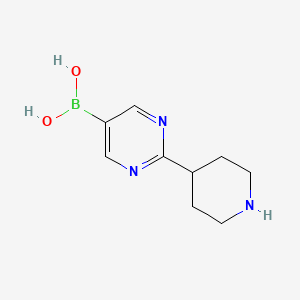

(2-(Piperidin-4-yl)pyrimidin-5-yl)boronic acid

Description

(2-(Piperidin-4-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative featuring a pyrimidine ring substituted at the 2-position with a piperidin-4-yl group and at the 5-position with a boronic acid moiety. Its molecular formula is C₁₁H₁₆BN₃O₄, with a molecular weight of 265.07 g/mol . This compound is utilized in peptide chemistry for site-selective modifications, such as the arylation of selenocysteine in unprotected peptides under copper-mediated conditions . It also serves as a building block for protein degraders due to its boronic acid group, which enables Suzuki-Miyaura cross-coupling reactions .

Properties

Molecular Formula |

C9H14BN3O2 |

|---|---|

Molecular Weight |

207.04 g/mol |

IUPAC Name |

(2-piperidin-4-ylpyrimidin-5-yl)boronic acid |

InChI |

InChI=1S/C9H14BN3O2/c14-10(15)8-5-12-9(13-6-8)7-1-3-11-4-2-7/h5-7,11,14-15H,1-4H2 |

InChI Key |

KXUGXQOBIBFYMP-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(N=C1)C2CCNCC2)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Piperidin-4-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a halogenated pyrimidine with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(Piperidin-4-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include boronic esters, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-(Piperidin-4-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological processes.

Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of (2-(Piperidin-4-yl)pyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and other biologically active molecules. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Variations on the Pyrimidine Ring

Piperazine and Diazepane Derivatives

- (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid (C₁₀H₁₈BN₅O₂, MW 237.1 g/mol): Exhibits enhanced aqueous solubility compared to the piperidinyl analog, as evidenced by LCMS data showing a boronic acid fragment at m/z 237.1 .

Spirocyclic and Bicyclic Analogs

- (2-(2-Methyl-2,6-diazaspiro[3.4]octan-6-yl)pyrimidin-5-yl)boronic acid (C₁₁H₁₇BN₄O₂, MW 249.1 g/mol): The spirocyclic structure may enhance metabolic stability by reducing susceptibility to oxidative degradation .

- (2-((1S,4S)-5-Methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)pyrimidin-5-yl)boronic acid (C₁₁H₁₇BN₄O₂, MW 317.1 g/mol): The rigid bicyclic framework can restrict rotational freedom, optimizing interactions with hydrophobic pockets in target proteins .

Halogen and Heterocycle-Substituted Analogs

- 5-Fluoro-2-(piperidin-4-yl)pyridine-4-boronic acid (C₁₀H₁₄BFN₂O₂, MW 224.04 g/mol): The fluorine atom at the 5-position increases electronegativity, improving membrane permeability compared to non-halogenated analogs .

Ester and Protected Derivatives

- (2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid pinacol ester (C₁₇H₂₆BN₃O₄, MW 377.1 g/mol): The pinacol ester enhances stability during storage and handling, with LCMS confirming a boronic acid fragment at m/z 252.1 after hydrolysis .

- [2-(tert-Butoxycarbonyl)amino]pyrimidin-5-ylboronic acid pinacol ester (C₁₅H₂₃BN₄O₄, MW 391.3 g/mol): The tert-butoxycarbonyl (Boc) group provides temporary amine protection, facilitating stepwise synthesis in medicinal chemistry .

Enzymatic Inhibition

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (C₁₆H₁₈BO₃, MW 269.1 g/mol): Demonstrated potent inhibition of fungal histone deacetylase (HDAC) RPD3 at 1 µM, outperforming trichostatin A (IC₅₀ = 1.5 µM). The methoxyethylphenoxy group likely enhances hydrogen bonding with the enzyme’s catalytic site .

- Comparison : The piperidinyl group in (2-(Piperidin-4-yl)pyrimidin-5-yl)boronic acid may offer superior HDAC inhibition due to its basic nitrogen, which can protonate under physiological conditions, improving solubility and target engagement .

Ionophoric Activity

- Cholate–boronic acid conjugates: Fructose-induced assembly of phenylboronic acid-cholate dimers facilitates cation transport across lipid bilayers. The piperidinyl analog’s tertiary amine could mimic this ionophoric behavior by stabilizing charged intermediates .

Physicochemical Properties and Solubility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.